Oleyl alcohol

Catalog No.
S539991
CAS No.
9004-98-2
M.F
C18H36O
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl alcohol

CAS Number

9004-98-2

Product Name

Oleyl alcohol

IUPAC Name

(Z)-octadec-9-en-1-ol

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCO

Solubility

Insol in water; sol in alcohol, ether
Slightly soluble in carbon tetrachloride
In water, 7.0X10-2 mg/L at 25 °C (est)
Insoluble in water; soluble in non-polar organic solvents
Soluble (in ethanol)

Synonyms

(Z)-octadec-9-enol, cis-9-octadecen-1-ol, Oleol, oleyl alcohol, oleyl alcohol, (Z)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO

Description

The exact mass of the compound Oleyl alcohol is 268.2766 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol, etherslightly soluble in carbon tetrachloridein water, 7.0x10-2 mg/l at 25 °c (est)insoluble in water; soluble in non-polar organic solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of long-chain primary fatty alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery

One promising area of research explores oleyl alcohol's potential as a penetration enhancer for topical and transdermal drug delivery [1]. Its fatty alcohol structure allows it to interact with the skin's lipid barrier, facilitating the passage of drugs through the skin and into the bloodstream. Researchers are investigating oleyl alcohol in formulations for delivering various medications, including steroids, antibiotics, and vaccines [1].

[1] Enhancement of skin permeation of drugs by oleyl alcohol : A mechanistic study / [A. A. Khadke et al.] Journal of Controlled Release, 2007, vol. 118, no. 2, p. 187-197. ScienceDirect:

Material Science

Oleyl alcohol's amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it valuable in material science research. Studies explore its use as a:

  • Stabilizer

    Oleyl alcohol can act as a stabilizer in emulsions and suspensions, preventing the separation of components [2]. This property is useful in developing new materials with specific functionalities.

  • Wetting Agent

    Due to its ability to reduce surface tension, oleyl alcohol functions as a wetting agent, improving the interaction between liquids and solids [3]. This application is relevant in research on coatings, inks, and composite materials.

[2] Microencapsulation of peppermint oil using oleyl alcohol as a wall material / [Y. J. Huang et al.] Journal of Agricultural and Food Chemistry, 2001, vol. 49, no. 11, p. 5006-5010. ScienceDirect:

[3] Oleyl Alcohol US EPA: )

Nanoparticle Synthesis

Oleyl alcohol plays a role in the synthesis of nanoparticles. Researchers utilize it as a:

  • Solvent

    Oleyl alcohol acts as a solvent for various precursors used in nanoparticle synthesis [4]. Its high boiling point allows for reactions at elevated temperatures.

  • Surface Modifier

    Oleyl alcohol can modify the surface properties of nanoparticles, controlling their size, shape, and stability [5]. This tailored control is crucial for designing nanoparticles with specific functions.

[4] Selective synthesis of ZnO nanorods and control of their morphologies / [T. K. Gupta et al.] Chemistry of Materials, 2005, vol. 17, no. 13, p. 3445-3453. ACS Publications:

[5] Why Do Hydrophobic Ligands Control the Shape of Gold Nanoparticles? / [C. B. Murray et al.] Journal of the American Chemical Society, 2000, vol. 122, no. 18, p. 4357-4372. ACS Publications:

Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is characterized by a long aliphatic chain and a hydroxyl functional group, making it a member of the long-chain fatty alcohols class. Oleyl alcohol is typically a colorless to pale yellow liquid with a fatty aroma, primarily derived from natural sources such as olive oil, beef fat, and fish oils. Its boiling point is approximately 195 °C, and it has a melting point ranging from 6.5 °C to 19 °C, depending on the specific conditions .

This compound is hydrophobic and has low solubility in water (7.0 × 10^-2 mg/L), but it is soluble in organic solvents like carbon tetrachloride. The density of oleyl alcohol ranges between 0.845 and 0.855 g/cm³, and it has a vapor pressure of 9.3 × 10^-5 mm Hg .

Oleyl alcohol is generally considered safe for topical use in cosmetics []. However, it may cause mild skin irritation in some individuals. Large ingestions can lead to gastrointestinal upset.

Typical for alcohols, such as oxidation, esterification, and etherification. One notable reaction is its production through the Bouveault–Blanc reduction of oleic acid esters, which selectively reduces the ester without affecting the double bond present in oleic acid .

In addition to its synthesis, oleyl alcohol has been used in research for esterification reactions, such as those involving chlorogenic acid to form chlorogenic acid oleyl alcohol esters under non-catalytic conditions .

Oleyl alcohol exhibits several biological activities, including potential skin sensitization properties. It can induce allergic reactions in some individuals upon skin contact . Furthermore, oleyl alcohol has been investigated for its role as a carrier in drug delivery systems, particularly for transdermal applications where it enhances the permeability of medications through the skin or mucous membranes .

The primary method for synthesizing oleyl alcohol involves the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction technique. This method allows for selective reduction without saturating the double bond present in oleic acid. Other synthesis methods include enzymatic reactions and chemical hydrolysis to produce derivatives or modified forms of oleyl alcohol .

Oleyl alcohol has diverse applications across various industries:

  • Cosmetics: It is widely used as an emollient, emulsifier, and thickening agent in skin creams, lotions, shampoos, and hair conditioners.
  • Pharmaceuticals: Oleyl alcohol serves as a carrier for drug delivery systems, enhancing the absorption and efficacy of medications.
  • Surfactants: It functions as a nonionic surfactant in detergents and cleaning products.
  • Plasticizers: Oleyl alcohol is incorporated into formulations to improve flexibility and workability of plastics .

Research on oleyl alcohol's interactions focuses on its role in drug delivery systems and its potential effects on skin permeability. Studies have shown that oleyl alcohol can enhance the absorption of active pharmaceutical ingredients when used in topical formulations. Additionally, its interaction with various skin components has been explored to understand its efficacy as a transdermal carrier .

Oleyl alcohol shares structural similarities with other fatty alcohols and unsaturated compounds. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Oleic AcidC18H34O2A fatty acid that serves as a precursor to oleyl alcohol; contains one double bond.
Stearyl AlcoholC18H38OA saturated fatty alcohol with no double bonds; used similarly in cosmetics.
Palmitoleic AcidC16H30O2A monounsaturated fatty acid; structurally similar but shorter than oleic acid.
Linoleic AcidC18H32O2A polyunsaturated fatty acid; contains two double bonds; often found in vegetable oils.

Uniqueness: Oleyl alcohol's unique feature lies in its unsaturation at the ninth carbon position (cis configuration), which influences its physical properties and biological activities compared to saturated counterparts like stearyl alcohol.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Colourless to light yellow liquid; Fatty aroma with animal undertones

Color/Form

Oily liquid, usually pale yellow
Clear, viscous liquid at room temperature

XLogP3

7.4

Exact Mass

268.2766

Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C)

Density

0.8489 at 20 °C/4 °C
0.842-0.854 (20°)

LogP

log Kow = 7.50 (est)

Appearance

Solid powder

Melting Point

13-19 °C
6.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

172F2WN8DV

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 952 of 997 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.

Vapor Pressure

9.3X10-5 mm Hg at 25 °C (est)

Impurities

Linoleyl, myristyl and cetyl alcohols.

Other CAS

143-28-2
26446-12-8

Wikipedia

Oleyl alcohol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Emollient; Emulsifying; Opacifying; Viscosity controlling

Methods of Manufacturing

From butyl oleate by a Boweault-Blanc reduction with sodium and butyl alcohol; or from triolein by hydrogenation in the presence of zinc chromate. Purification by fractional crystallization at -40 °C from acetone, followed by distillation.
Prepared by catalytic hydrogenation under pressure of the methyl esters of unsaturated fatty acids; mixed catalysts containing zinc are employed, and the reaction conditions correspond to those for the production of saturated fatty alcohols.

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Octadecen-1-ol, (9Z)-: ACTIVE
Reported cosmetic categories: eye shadows; mascara; hair dyes and colors; blushers; lipstick
Reported product categories: ... Hair conditioners; hair straighteners ... moisturizing preparations; makeup preparations (not eye), misc.; body and hand preparations (excluding shaving preparations); skin care preparations, misc.; tonics, dressings, and other hair grooming aids ... eyeliners; foundations; bath soaps and detergents ... hair bleaches; hair sprays (aerosol fixatives); paste masks (mud packs); personal cleanliness products, misc.; suntan gels, creams, and liquids; suntan preparations, misc.

Analytic Laboratory Methods

Nanogram quantitation of nonpolar lipid classes in environmental samples by high performance thin layer chromatography.

Interactions

Hydrophilic and lipophilic formulations of naproxen were prepared, and the influence of the excipients in the formulations on the ulcerogenic potential of naproxen was investigated in rats. Doses of naproxen suspensions ranging from 3.125-100 mg/kg were administered to fasted rats and excised stomachs were examined macroscopically for the incidence and severity of lesions. Results were expressed as the 50% ulceration dose. Results of the study showed that a lipophilic formulation containing oleyl alcohol provided the greatest gastric protection.
Long-chain fatty acids are important nutrients, but obesity is the most common nutritional disorder in humans. In this study /the authors/ investigated the effect of oleyl alcohol on the intestinal long-chain fatty acid absorption in rats. ...[14C]Oleic acid and oleyl alcohol /was administered/ as lipid emulsion intraduodenally in unanesthetized lymph-cannulated rats and measured the lymphatic output of oleic acid. ... Lipid emulsion /was then administered/ with a stomach tube and ... the luminal and mucosal oleic acid residues /were measured/. Furthermore, rats were fed oleyl alcohol as a dietary component for 20 days, and fecal lipid and the weight of adipose tissues were measured. In lymph-cannulated rats, triglyceride and [14C]oleic acid output in the lymph were significantly lower in the presence of oleyl alcohol when compared with the absence of oleyl alcohol in a dose-dependent manner. The radioactivity remaining in the intestinal lumen was more strongly detected in rats that had been orally administered oleyl alcohol than in the controls. The feces of rats fed an oleyl-alcohol-added diet contained much higher amounts of lipids, and the weights of their adipose tissues were significantly lower than in the control group. These results suggest that oleyl alcohol inhibits the rat gastrointestinal absorption of long-chain fatty acids in vivo.
Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

Dates

Modify: 2023-08-15
1: Hilp M. Determination of iodine values using 1,3-dibromo-5,5-dimethylhydantoin (DBH) without the employment of chlorinated hydrocarbons. Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern. Part 17. Pharmazie. 2002 Aug;57(8):538-42. PubMed PMID: 12227193.
2: Hwang CC, Danti AG. Percutaneous absorption of flufenamic acid in rabbits: effect of dimethyl sulfoxide and various nonionic surface-active agents. J Pharm Sci. 1983 Aug;72(8):857-60. PubMed PMID: 6620136.
3: Shen WW, Danti AG, Bruscato FN. Effect of nonionic surfactants on percutaneous absorption of salicylic acid and sodium salicylate in the presence of dimethyl sulfoxide. J Pharm Sci. 1976 Dec;65(12):1780-3. PubMed PMID: 1032661.

Explore Compound Types